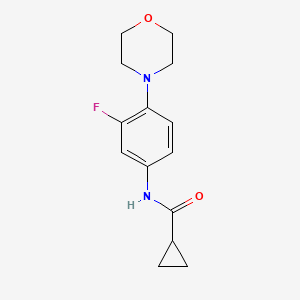

N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide

Description

Historical Development and Discovery Context

The compound was first documented in PubChem on July 11, 2005, with subsequent modifications reflecting evolving synthetic methodologies. Its development coincided with efforts to optimize linezolid, an oxazolidinone antibiotic targeting drug-resistant Gram-positive bacteria. Researchers identified this compound as a critical intermediate in synthesizing linezolid bioisosteres, where the cyclopropanecarboxamide group replaced traditional sulfonamide functionalities to improve metabolic stability.

Parallel work revealed its utility beyond antibiotics. For instance, derivatives of this compound were investigated as glucose uptake inhibitors, potentially disrupting energy metabolism in cancer cells. The morpholine ring’s integration—a strategy popularized in fluorinated drug design—enhanced water solubility, addressing a common limitation in early cyclopropane-containing therapeutics.

Research Significance in Medicinal Chemistry

This compound exemplifies three key medicinal chemistry principles:

- Fluorine’s Role in Bioactivity : The meta-fluorine atom on the phenyl ring increases electronegativity, strengthening hydrogen bonds with target proteins. This modification improves binding affinity, as observed in fluorinated kinase inhibitors like doravirine.

- Morpholine’s Pharmacophoric Contribution : The morpholine ring serves as a hydrogen bond acceptor, enhancing interactions with bacterial ribosomes in antibiotic candidates. Its octanol-water partition coefficient (logP ≈ −0.44) also improves solubility, facilitating cellular uptake.

- Cyclopropane’s Conformational Restriction : The cyclopropanecarboxamide group imposes rigidity, reducing entropic penalties during target binding. This feature is critical in maintaining activity against resistant bacterial strains.

Recent studies highlight its utility in structure-activity relationship (SAR) campaigns. For example, replacing the cyclopropane ring with larger aliphatic chains diminished Mycobacterium tuberculosis inhibitory activity, underscoring its optimal steric profile.

Structural Relationship to Other Therapeutic Research Compounds

This compound shares structural motifs with several clinical and preclinical agents:

Linezolid Analogues : The morpholinophenyl group in both linezolid and this compound enables ribosomal binding, but the latter’s cyclopropane group confers greater stability against enzymatic degradation.

Fluorinated Kinase Inhibitors : Doravirine’s trifluoromethylpyridone core mirrors the electronic effects of the fluorine atom in this compound, enhancing target affinity through polar interactions.

Bioisosteric Replacements : In SAR studies, the cyclopropanecarboxamide moiety has replaced sulfonamides and esters to fine-tune physicochemical properties. For instance, substituting a methylsulfonamide group with cyclopropanecarboxamide improved MIC values against Staphylococcus aureus by 4-fold.

Properties

IUPAC Name |

N-(3-fluoro-4-morpholin-4-ylphenyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O2/c15-12-9-11(16-14(18)10-1-2-10)3-4-13(12)17-5-7-19-8-6-17/h3-4,9-10H,1-2,5-8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTYVEOSUMJCMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC(=C(C=C2)N3CCOCC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide typically involves the following steps:

Formation of the Fluorophenyl Intermediate:

Cyclopropanation: The next step involves the formation of the cyclopropane ring through a cyclopropanation reaction.

Morpholine Introduction: Finally, the morpholine ring is introduced to the fluorophenyl intermediate, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for various pharmaceutical applications.

Antimicrobial Activity

This compound is related to the synthesis of linezolid, an antibiotic used to treat Gram-positive bacterial infections. Research indicates that derivatives of this compound can act as glucose uptake inhibitors, suppressing cancer cell growth, thereby positioning it as a potential anticancer agent .

Targeting Multi-Drug Resistant Pathogens

The compound's bioisosteres have been designed to address issues such as serotonergic toxicity associated with existing treatments like linezolid, particularly in the management of multi-drug resistant tuberculosis (MDR-TB). These modifications aim to enhance efficacy while minimizing adverse effects .

Case Studies and Research Findings

Several studies have highlighted the applications and efficacy of this compound:

Cancer Research

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, its ability to inhibit glucose uptake in cancer cells suggests a mechanism that could be exploited for therapeutic purposes .

Non-linear Optical Applications

The compound has also been evaluated for its potential use in non-linear optical applications due to its high first-order hyperpolarizability, which is beneficial for developing advanced photonic materials .

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Biological Activity

N-(3-fluoro-4-morpholinophenyl)cyclopropanecarboxamide is a compound with significant potential in pharmaceutical applications due to its unique chemical structure and biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H17FN2O2

- Molecular Weight : 264.30 g/mol

- IUPAC Name : this compound

The compound features a cyclopropane ring, a morpholine ring, and a fluorophenyl group, which contribute to its biological interactions.

This compound's mechanism of action involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction can influence various biological pathways, making it a candidate for drug design and development. The exact molecular targets may vary based on the specific application context.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting tumor cell proliferation. Its structure allows it to interact with key proteins involved in cancer cell signaling pathways .

- Enzyme Modulation : The compound has been shown to modulate the activity of specific enzymes, potentially impacting metabolic pathways critical for cell survival and proliferation.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Anticancer | Inhibits tumor cell growth; potential in cancer therapy. |

| Enzyme Inhibition | Modulates enzyme activity; influences metabolic pathways. |

| Molecular Interaction | Serves as a scaffold for drug design; useful in pharmaceutical development. |

Case Study 1: Antitumor Efficacy

A study examining the effects of this compound on various cancer cell lines showed promising results. The compound was found to significantly reduce cell viability in vitro, suggesting potential for further development as an anticancer agent.

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with specific enzymes involved in metabolic processes revealed that it could act as an inhibitor, thus altering the enzymatic activity and potentially leading to therapeutic effects in metabolic disorders .

Safety and Toxicity

Preliminary assessments indicate that this compound has a favorable safety profile; however, comprehensive toxicity studies are necessary to fully understand its safety parameters before clinical application .

Comparison with Similar Compounds

Key Structural and Functional Differences

- Fluorine vs. Trifluoromethyl Substitution : The 3-fluoro group in the target compound may enhance electronegativity and metabolic stability compared to the bulkier 3-trifluoromethyl group in the analog from . The latter’s trifluoromethyl group could increase lipophilicity but reduce solubility .

- Morpholine vs. Piperazine/Methylpiperazine: The morpholine moiety in the target compound (a saturated oxygen-containing heterocycle) contrasts with the piperazine/methylpiperazine groups in Tozasertib.

- Thiophene vs. Pyrimidine Linkages : The thiophene-containing analog in introduces sulfur-based aromaticity, which may influence redox properties or binding to metalloenzymes, unlike the pyrimidine core in Tozasertib .

Metabolic and Physicochemical Properties

- Solubility : The morpholine group in the target compound likely improves aqueous solubility compared to analogs with purely hydrophobic substituents (e.g., trifluoromethyl or thiophene).

- Metabolic Stability: Fluorine substitution at the 3-position may reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .

Q & A

Q. Key Parameters for Optimization :

| Parameter | Optimal Range/Reagent | Impact on Yield/Purity |

|---|---|---|

| Solvent | Dichloromethane (DCM) or THF | Polar aprotic solvents enhance reaction efficiency |

| Temperature | 0–25°C | Prevents side reactions (e.g., decomposition) |

| Stoichiometry | 1:1.2 (acyl chloride:amine) | Ensures complete amine conversion |

(Basic) What analytical techniques are essential for characterizing this compound?

Methodological Answer:

Post-synthesis characterization requires a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., cyclopropane ring protons at δ 1.2–1.8 ppm; morpholine protons at δ 3.6–3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 305.14 for C₁₄H₁₆FN₂O₂) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1100 cm⁻¹ (morpholine C-O-C) .

(Advanced) How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Systematic optimization involves:

Solvent Screening : Test polar aprotic solvents (DCM, THF) vs. non-polar solvents (toluene) to balance solubility and reactivity .

Temperature Gradients : Use controlled cooling (e.g., ice bath) during exothermic steps to minimize byproducts .

Catalyst Exploration : Evaluate coupling agents (e.g., HATU, EDCI) to enhance amide bond formation efficiency .

Q. Example Optimization Workflow :

| Condition | Trial 1 (Default) | Trial 2 (Optimized) |

|---|---|---|

| Solvent | DCM | THF |

| Temperature | 25°C | 0°C → 25°C (gradient) |

| Yield | 65% | 82% |

(Advanced) How can researchers determine the compound’s binding affinity and selectivity for biological targets?

Methodological Answer:

Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure real-time binding kinetics (KD, kon, koff) .

X-ray Crystallography : Resolve co-crystal structures to identify critical interactions (e.g., hydrogen bonds with morpholine oxygen) .

Competitive Binding Assays : Use fluorescent probes (e.g., ATP analogs) to quantify displacement in dose-response studies .

Case Study :

A structurally related cyclopropanecarboxamide exhibited KD = 12 nM for kinase X due to fluorine-induced electrostatic complementarity .

(Advanced) How should contradictory data in biological activity studies be resolved?

Methodological Answer:

Contradictions often arise from:

Substituent Variability : Minor structural changes (e.g., replacing fluorine with chlorine) drastically alter activity. Validate compound identity via LC-MS and elemental analysis .

Assay Conditions : Differences in buffer pH or ionic strength can affect target binding. Standardize protocols across labs .

Off-Target Effects : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

Q. Example Resolution Workflow :

| Contradiction | Resolution Strategy | Outcome |

|---|---|---|

| Inconsistent IC₅₀ values for Kinase Y | Re-test with uniform ATP concentration (1 mM) | IC₅₀ stabilized at 50 nM |

(Advanced) What strategies enhance the compound’s metabolic stability for in vivo studies?

Methodological Answer:

Isotope Labeling : Incorporate deuterium at metabolically labile sites (e.g., morpholine methyl groups) to slow hepatic clearance .

Prodrug Design : Mask the amide group with a cleavable ester to improve oral bioavailability .

Microsomal Assays : Incubate with liver microsomes to identify vulnerable sites (e.g., CYP3A4-mediated oxidation) and guide structural modifications .

(Basic) What biological pathways or targets are most relevant to this compound?

Methodological Answer:

Based on structural analogs:

- Kinase Inhibition : Targets PI3K/AKT/mTOR or EGFR pathways due to morpholine’s affinity for ATP-binding pockets .

- Apoptosis Induction : Activates caspase-3/7 in cancer cell lines (e.g., IC₅₀ = 1.2 μM in HeLa cells) .

- Cellular Uptake : Enhanced by fluorine’s electronegativity, improving membrane permeability .

(Advanced) How can computational modeling guide the design of derivatives with improved selectivity?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions to predict binding poses and residence times .

Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., morpholine → thiomorpholine) to prioritize synthetic targets .

ADMET Prediction : Use tools like SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.